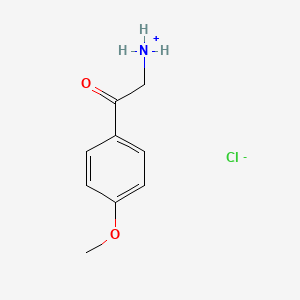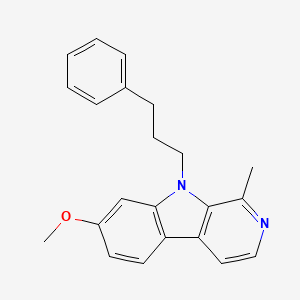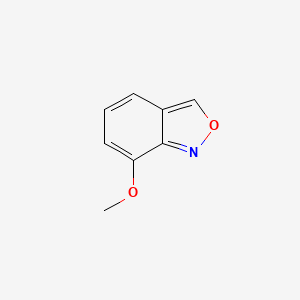
MFCD21960620
Descripción general
Descripción
MFCD21960620 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21960620 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance.
Análisis De Reacciones Químicas
Types of Reactions
MFCD21960620 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD21960620 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of MFCD21960620 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the specific target and pathway involved.
Propiedades
Fórmula molecular |
C12H8Br2O |
|---|---|
Peso molecular |
328.00 g/mol |
Nombre IUPAC |
2-bromo-1-(4-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H8Br2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 |
Clave InChI |
WDIGQMWKQZSUAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Bis[(propan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B8654778.png)






![Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]-](/img/structure/B8654821.png)


![4-[4-Chloro-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8654850.png)
